3,4-Dihydro-1,2-dioxine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
188680-59-3 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3,4-dihydro-1,2-dioxine |
InChI |
InChI=1S/C4H6O2/c1-2-4-6-5-3-1/h1,3H,2,4H2 |
InChI Key |
OKPBTVORLCHBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COOC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dihydro 1,2 Dioxine and Its Derivatives
De Novo Synthesis Approaches
De novo strategies focus on forming the heterocyclic ring from open-chain starting materials. These methods are fundamental for creating the core dioxine structure.
The most prominent de novo synthesis of 3,6-dihydro-1,2-dioxines involves the [4+2] cycloaddition reaction between a conjugated 1,3-diene and singlet oxygen (¹O₂). This reaction is analogous to the Diels-Alder reaction, where singlet oxygen acts as the dienophile. Singlet oxygen is typically generated in situ via photosensitization, using a dye such as rose bengal or methylene (B1212753) blue and a light source. This method provides direct access to the 3,6-dihydro-1,2-dioxine core structure. researchgate.netnih.gov The reaction was instrumental in the total synthesis of bioactive cyclic peroxides isolated from marine sponges, where a Diels-Alder addition of singlet oxygen to an acyclic triene carboxylic acid precursor was used to construct the ring. nih.gov
For example, the dye-sensitized photooxidation of symmetrically substituted 1,3-butadienes is a common method to produce the corresponding 3,6-dihydro-1,2-dioxines. researchgate.net
Table 1: Synthesis of 3,6-Dihydro-1,2-dioxines via Singlet Oxygen Cycloaddition
| 1,3-Diene Precursor | Sensitizer/Conditions | Product | Reference |
|---|---|---|---|
| Substituted 1,3-Butadienes | Dye, hν, O₂ | Substituted 3,6-Dihydro-1,2-dioxines | researchgate.net |
Beyond singlet oxygen cycloadditions, other cyclization strategies focus on forming the peroxide ring from precursors that already contain the necessary oxygen atoms or can generate them. A key strategy is the intramolecular cyclization of an unsaturated hydroperoxide. For instance, γ,δ-unsaturated hydroperoxides can undergo cyclization to form six-membered 1,2-dioxane (B1202867) rings. nih.gov While many examples lead to the saturated 1,2-dioxane, the underlying principle of intramolecular nucleophilic attack of a hydroperoxide onto an alkene is a valid strategy for accessing the unsaturated dihydro-1,2-dioxine system, given an appropriately designed precursor.
Palladium(II) catalysts have been shown to facilitate the cyclization of γ,δ-unsaturated tertiary hydroperoxides. nih.gov The proposed mechanism involves coordination of the palladium to the alkene, followed by intramolecular attack of the peroxide (oxypalladation) and subsequent β-hydride elimination to afford the cyclic peroxide. nih.gov Radical cyclization also presents a powerful strategy for ring construction. nih.gov Although many applications focus on C-C bond formation, metalloradical-catalyzed processes could conceivably be adapted for the cyclization of unsaturated hydroperoxides to form the O-O bond within the heterocyclic ring. nih.gov
Synthesis via Functional Group Interconversions on Precursors
These methods involve the chemical modification of molecules that already contain a cyclic framework, either by functionalizing the 3,4-dihydro-1,2-dioxine ring itself or by transforming another ring system into the desired dioxine core.
The carbon-carbon double bond within the this compound ring is a key site for functionalization, allowing for the synthesis of a wide array of derivatives.
One common transformation is the epoxidation of the double bond. A series of 3,6-substituted 3,6-dihydro-1,2-dioxines have been successfully epoxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to yield perhydrooxireno[2,3-d] nih.govresearchgate.netdioxines (epoxy-1,2-dioxanes). researchgate.net
Another important functionalization is dihydroxylation. The osmium-catalyzed dihydroxylation of 3,6-dihydro-1,2-dioxines using osmium tetroxide (OsO₄) furnishes the corresponding 1,2-dioxane-4,5-diols with high stereoselectivity. nih.gov These resulting cis-diols are valuable intermediates for synthesizing complex molecules, including sugars. nih.gov
Table 2: Functionalization of the Alkene in 3,6-Dihydro-1,2-dioxines
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,6-Disubstituted-3,6-dihydro-1,2-dioxine | m-CPBA | Perhydrooxireno[2,3-d] nih.govresearchgate.netdioxine | 51-93% | researchgate.net |
Accessing the dihydro-1,2-dioxine core via the transformation of other ring systems is a less common but plausible synthetic strategy. More frequently documented are the ring-opening and rearrangement reactions of 3,4-dihydro-1,2-dioxines, which highlight their synthetic utility as precursors to other structures. For example, the Kornblum-DeLaMare rearrangement transforms 3,6-dihydro-1,2-dioxines into their isomeric γ-hydroxy-α,β-unsaturated ketones upon treatment with a base. researchgate.netresearchgate.net This reaction proceeds via deprotonation at a carbon adjacent to the peroxide bridge, followed by cleavage of the O-O bond and subsequent rearrangement. These γ-hydroxyenones can then be used in further reactions, such as intramolecular oxa-Michael additions to form tetrahydropyrans. researchgate.net While this is a ring-opening reaction, understanding such transformations is crucial for synthetic planning, as it defines the stability and reactivity landscape of the dioxine core.
Conversely, the synthesis of the dioxine ring from other cyclic precursors is not widely reported, suggesting that de novo syntheses are the more direct and favored routes.
Stereoselective and Enantioselective Synthesis
The control of stereochemistry is crucial, particularly when synthesizing biologically active molecules or complex natural products. Stereoselective synthesis of this compound derivatives has been achieved through several approaches.
As mentioned, the dihydroxylation of the dioxine ring using osmium tetroxide proceeds with high diastereoselectivity, yielding cis-diols. nih.gov This reaction allows for the introduction of two new stereocenters in a controlled manner.
Furthermore, the synthesis of specific stereoisomers of natural products containing the dihydro-1,2-dioxine ring has been accomplished, necessitating a high degree of stereocontrol during the key ring-forming step. nih.gov In the synthesis of a bioactive peroxide from the sponge Plakortis angulospiculatus, the absolute stereochemistry of the final product was assigned based on the synthesis of specific stereoisomers. nih.gov
Enantioselective reactions involving dihydro-1,2-dioxine derivatives have also been developed. A notable example is the catalytic asymmetric ring-opening of meso-epoxy-1,2-dioxines. Using chiral Co(II) salen complexes as catalysts, these symmetric epoxides can be opened to afford highly enantioenriched 4-hydroxy-2,3-epoxy-ketones, demonstrating that chiral catalysts can effectively differentiate the enantiotopic faces of the substrate. researchgate.net Similarly, the ring-opening of meso-peroxy diols using Jacobsen's catalyst suggests that asymmetric synthesis of complex molecules like sugars from 1,2-dioxine precursors is feasible. nih.gov These methods, while technically functionalizations of derivatives, are critical for accessing chiral, non-racemic building blocks derived from the dihydro-1,2-dioxine scaffold.
Analysis of Synthetic Methodologies for this compound Reveals Discrepancy with Standard Approaches
An in-depth review of synthetic strategies for the heterocyclic compound this compound indicates a significant disconnect between the requested synthetic outline and the scientifically established methods for creating this specific molecular structure. The outlined methodologies—including specific chiral auxiliary-mediated strategies, organocatalytic approaches, metal-catalyzed asymmetric syntheses, transition metal-catalyzed oxidative cyclizations, acid/base-catalyzed methods, and multicomponent reactions—are not commonly documented in peer-reviewed literature for the synthesis of the this compound core.
The primary reason for this discrepancy lies in the inherent chemical nature of the target molecule. The this compound ring system contains an endoperoxide bridge (an O-O single bond within the ring). This peroxide functional group makes the molecule relatively unstable and susceptible to rearrangement or decomposition, particularly under the conditions often required for the complex catalytic cycles mentioned in the proposed outline.
Instead, the synthesis of 3,4-dihydro-1,2-dioxins and related endoperoxides is overwhelmingly achieved through a distinct and specific pathway: the [4+2] cycloaddition of singlet oxygen with a conjugated 1,3-diene. researchgate.netresearchgate.net This photochemical reaction is the most direct and widely recognized method for forming the 1,2-dioxin (B12668366) ring system. acs.orgscispace.com
Established Synthetic Route: Singlet Oxygen Cycloaddition
The cornerstone of 3,4-dihydro-1,2-dioxin synthesis is the reaction of singlet oxygen (¹O₂) with a 1,3-diene. Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, acts as a potent dienophile in [4+2] cycloaddition reactions. researchgate.net This process is typically initiated by a photosensitizer (e.g., Rose Bengal, Methylene Blue, or a porphyrin derivative), which absorbs light and transfers the energy to ground-state triplet oxygen, converting it to the singlet state. acs.org
The subsequent reaction with a 1,3-diene, such as 1,3-butadiene, proceeds to form the 3,6-dihydro-1,2-dioxin ring. researchgate.net This method is valued for its efficiency and directness in constructing the endoperoxide bridge.
Challenges in Applying the Proposed Outline to this compound Synthesis
Chiral Auxiliary-Mediated Strategies: While chiral auxiliaries are a powerful tool for controlling stereochemistry in many reactions, their application in the direct synthesis of 3,4-dihydro-1,2-dioxins is not standard. wikipedia.org However, some research has shown that stereoselectivity in singlet oxygen cycloadditions can be influenced by attaching a chiral auxiliary to the diene substrate. For instance, carbohydrates have been used to control the facial selectivity of singlet oxygen addition to naphthalenes, yielding enantiomerically pure endoperoxides after cleavage of the auxiliary. nih.gov This represents an indirect application of the chiral auxiliary concept to the established singlet oxygen methodology.
Organocatalytic and Metal-Catalyzed Approaches: The search of scientific literature reveals a lack of established organocatalytic or metal-catalyzed methods for the direct asymmetric synthesis of the this compound core as described in the outline. nih.govucl.ac.ukcatalyst-enabling-synthetic-chemistry.com These catalytic systems are extensively used for other heterocycles, such as the related but more stable 1,4-dioxins, dihydrofurans, or dihydropyridones. researchgate.netrsc.orgpleiades.onlineacs.org For example, palladium-catalyzed oxidative cyclization is a known method for producing dihydrobenzodioxines (a 1,4-dioxin (B1195391) derivative), not 1,2-dioxins. researchgate.net The harsh conditions or reactive intermediates involved in many of these catalytic cycles are generally incompatible with the labile peroxide bond. One related study described a domino Kornblum-DeLaMare/aza-Michael reaction of pre-formed 3,6-dihydro-1,2-dioxines, demonstrating a transformation of the ring rather than its synthesis. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. nih.gov However, their application to form the this compound skeleton is not documented. MCRs are widely used to create a variety of other heterocyclic systems, including dihydropyridones and imidazoles, but the simultaneous incorporation of an endoperoxide bridge from multiple components is not a reported strategy. mdpi.combohrium.com
Non-Conventional Synthesis Techniques for this compound and its Derivatives
The synthesis of cyclic peroxides, including the 3,4-dihydro-1,2-dioxin ring system, has traditionally relied on conventional methods. However, the pursuit of greener, more efficient, and rapid synthetic protocols has led to the exploration of non-conventional energy sources. These techniques, such as microwave irradiation, ultrasound, and solid-phase synthesis, offer potential advantages over classical heating methods, including accelerated reaction times, improved yields, and enhanced selectivity. While the application of these methods to the specific synthesis of this compound is not extensively documented, their successful implementation in the synthesis of related heterocyclic and peroxide compounds suggests their viability and potential for future development in this area.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave energy to heat reactions directly and efficiently. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating.
While specific literature on the microwave-assisted synthesis of this compound is limited, the application of this technology to other dioxin-containing structures highlights its potential. For instance, the synthesis of dioxin-linked covalent organic frameworks (COFs) has been successfully achieved using microwave-assisted methods. researchgate.netnih.gov In one example, a dioxin-linked COF was synthesized via a nucleophilic substitution reaction under microwave heating at 100 W and 70°C for 30 minutes, resulting in a material with a large surface area. mdpi.com This demonstrates the ability of microwave irradiation to facilitate the formation of the dioxin ring system under relatively mild conditions and in a significantly shorter timeframe than traditional solvothermal methods. mdpi.com
The key benefits of MAOS, such as rapid and uniform heating, can be particularly advantageous in the synthesis of potentially unstable compounds like cyclic peroxides. The ability to precisely control the temperature and minimize exposure to high temperatures could help to prevent the decomposition of the sensitive peroxide bond.
Table 1: Examples of Microwave-Assisted Synthesis of Related Dioxin Compounds
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, 2,3,6,7,10,11-hexahydroxy triphenylene | Dioxin-linked Covalent Organic Framework (TH-COF) | 100 W, 70°C, 30 min | High surface area (1254 m² g⁻¹) | mdpi.com |
| 2-amino-5-aryloxymethylene-1,3,4-thiadiazole, ω-bromoacetophenone | 2-aryloxymethylene-6-arylimidazo[2,1-b]-1,3,4-thiadiazole | Ethanol, microwave irradiation | Good to excellent | researchgate.net |
Future research could explore the adaptation of known conventional syntheses of 3,4-dihydro-1,2-dioxins, such as the [4+2] cycloaddition of singlet oxygen with 1,3-dienes, to a microwave-assisted format. This could potentially lead to more efficient and scalable routes to this important class of cyclic peroxides.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov
The application of sonochemistry has been shown to be a green and efficient method for the synthesis of various heterocyclic compounds. nih.govresearchgate.netrsc.org For example, a catalyst-free, ultrasound-assisted method for the synthesis of quinoxaline, oxazine, thiazine, and dioxin derivatives in water has been reported. researchgate.net In this study, equimolar amounts of 1,2-diketones and 1,2-difunctionalized benzenes were irradiated with ultrasound (750 W), resulting in excellent yields of the corresponding heterocyclic products in a short reaction time. researchgate.net
Table 2: Ultrasound-Assisted Synthesis of Dioxin and Related Heterocycles
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| 1,2-Diketone, 1,2-Difunctionalized benzene | Dioxin derivatives | Water, Ultrasound (750 W) | 88-96% | researchgate.net |
| Malononitrile, Urea/Thiourea, Substituted aldehydes | Carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives | Aqueous, Morpholine catalyst, Ultrasound | High | researchgate.net |
| Alkenes, N,N-disubstituted formamides, TMSCN | Polysubstituted pyrroles | Iodine catalyst, Ultrasound (30 kHz), Solvent-free | 77-92% | rsc.org |
The primary advantages of ultrasound-assisted synthesis include increased reaction rates, improved yields, and often milder reaction conditions compared to conventional methods. The mechanical effects of cavitation can also enhance mass transfer in heterogeneous reactions. Given that the synthesis of cyclic peroxides can sometimes involve multiphasic systems (e.g., gas-liquid reactions with singlet oxygen), sonication could prove to be a valuable tool for improving the efficiency of these transformations. The development of an ultrasound-assisted synthesis of this compound would represent a significant advancement in the sustainable production of this compound.
Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) is a technique in which molecules are covalently bound to an insoluble solid support (resin) and synthesized in a stepwise manner. This methodology offers several advantages, including the simplification of purification procedures, as excess reagents and by-products can be removed by simple filtration, and the potential for automation and the creation of large compound libraries.
While the direct solid-phase synthesis of this compound has not been extensively reported, the principles of SPOS have been applied to related structures and for purposes involving dioxins. For instance, a thermally labile solid-phase linker based on a 1,3-dioxin structure has been developed. psu.edu This suggests the feasibility of attaching and manipulating dioxin-like structures on a solid support.
Furthermore, solid-phase synthesis has been employed to create a combinatorial peptide library for the development of a dioxin detection assay. nih.gov In this work, a vast library of pentapeptides was constructed on resin beads using a split-synthesis approach to identify sequences that bind to dioxins. nih.gov This highlights the compatibility of solid-phase techniques with molecules that interact with the dioxin core structure.
A potential SPOS strategy for this compound could involve the immobilization of a diene precursor onto a solid support. Subsequent reaction with singlet oxygen in the solution phase would form the dihydro-1,2-dioxin ring, which could then be cleaved from the resin. This approach would facilitate the purification of the final product, which is particularly beneficial when dealing with potentially sensitive peroxide compounds.
The development of a robust solid-phase synthesis for this compound and its derivatives would be highly valuable for the generation of libraries for biological screening and structure-activity relationship (SAR) studies, particularly in the context of antimalarial drug discovery where cyclic peroxides are of significant interest. interesjournals.org
Reaction Mechanisms and Reactivity of 3,4 Dihydro 1,2 Dioxine Systems
Peroxidic Bond Activation and Cleavage Pathways
The reactivity of 3,4-dihydro-1,2-dioxine is largely dictated by the labile O-O bond. Its cleavage can be initiated through thermal, photochemical, or chemical means, leading to a variety of reactive intermediates and final products.
Thermal Decomposition Mechanisms
The thermal decomposition of dihydro-1,2-dioxins can proceed through various pathways, often initiated by the homolytic cleavage of the weak peroxide bond. For instance, the thermolysis of 2,3-dihydro-1,4-benzodioxin has been studied, revealing decomposition routes that involve biradical intermediates. rsc.org In some cases, thermal decomposition can lead to the formation of dioxin-like compounds. For example, the thermal decomposition of the pesticide chlorpyrifos (B1668852) leads to 3,5,6-trichloro-2-pyridinol, which can then form a tetrachlorodioxinodipyridine. researchgate.net The stability and decomposition pathways are highly dependent on the substituents present on the dioxin ring. acs.org Under elevated temperatures, the homolytic cleavage of the O-O bond in hydroperoxides is favored, leading to the formation of alkoxyl and hydroxyl radicals. nih.gov
| Precursor | Decomposition Conditions | Major Products |
| 2,3-Dihydro-1,4-benzodioxin | 750-900 K, gas phase | o-Benzoquinone, 2-Methyl-1,3-benzodioxole |
| Chlorpyrifos | Thermal, oxidative | 3,5,6-trichloro-2-pyridinol, 2,3,7,8-tetrachloro- ohiolink.eduresearchgate.net-dioxinodipyridine |
| Squalene monohydroperoxides | Elevated temperatures | Breakdown products from O-O bond cleavage |
Photochemical Reactions and Photoinduced Rearrangements
Photochemical activation provides an alternative route to cleave the peroxidic bond in dihydro-1,2-dioxin systems. Photolysis can induce a retro-Schönberg-Mustafa reaction, leading to the corresponding ortho-quinone and alkene from which the dihydro-1,4-dioxin was originally formed. ohiolink.edu The mechanism of this photochemical unmasking can be complex, potentially involving the formation of an exciplex. ohiolink.edu The reaction pathways can be significantly influenced by the position of substituents on the dihydro-1,4-dioxin ring and the presence of external species like olefins, which may lead to the formation of a ternary exciplex. ohiolink.edu Photochemical cyclizations are also a powerful tool for accessing various heterocyclic structures under mild conditions. chim.it In some instances, photolysis in the presence of cyclic ethers like THF and 1,4-dioxane (B91453) can lead to a variety of products, including copolymers and novel polyether-bridged naphthalenes. rsc.org
Reductive and Oxidative Cleavage
The peroxide bond in dihydro-1,2-dioxins is susceptible to both reductive and oxidative cleavage. Reductive cleavage can be achieved using various reducing agents, leading to the formation of diols.
Oxidative cleavage of the C=C double bond in the dihydro-1,2-dioxin ring can be accomplished using reagents like ozone (ozonolysis) or potassium permanganate. libretexts.org Ozonolysis, typically followed by a reductive workup, cleaves the double bond to yield aldehydes and/or ketones. libretexts.org Oxidative cleavage of the dioxin ring itself can also occur. For example, the white-rot fungus Phanerochaete chrysosporium can degrade 2,7-dichlorodibenzo-p-dioxin (B167052) through oxidative cleavage of the dioxin ring, catalyzed by lignin (B12514952) peroxidase, to generate quinone products. nih.gov This process involves a series of oxidation, reduction, and methylation reactions. nih.gov
Intramolecular Rearrangement Reactions
Following the initial cleavage of the peroxide bond, the resulting intermediates can undergo various intramolecular rearrangements, leading to the formation of stable, functionalized products.
Kornblum-de la Mare Rearrangement and Analogues
A key rearrangement reaction for cyclic peroxides is the Kornblum-de la Mare rearrangement. wikipedia.org This base-catalyzed reaction converts a peroxide with an adjacent hydrogen atom into a ketone and an alcohol. wikipedia.orgrsc.org The mechanism involves the abstraction of an acidic α-proton by a base to form a carbanion intermediate, which then rearranges to the corresponding ketone and an alcohol. wikipedia.org This rearrangement has been utilized in the synthesis of various compounds, including 4-hydroxyenones from the corresponding endoperoxides. researchgate.netbeilstein-journals.org The reaction can be performed using bases such as potassium hydroxide (B78521) or amines like triethylamine. wikipedia.org A one-pot synthesis of thiophene (B33073) and pyrrole (B145914) derivatives has been developed using an initial Kornblum-de la Mare rearrangement of 3,5-dihydro-1,2-dioxines to form a 1,4-diketone intermediate. researchgate.net
| Starting Material | Base/Catalyst | Product(s) |
| Primary/Secondary Organic Peroxide | Hydroxide or Amine | Ketone and Alcohol |
| 3,5-Dihydro-1,2-dioxines | Base | 1,4-Diketone |
| meso-Endoperoxides | Bifunctional thiourea/amine organocatalysts | 4-Hydroxyketones |
Other Isomerization Pathways
Besides the Kornblum-de la Mare rearrangement, this compound systems can undergo other isomerization reactions. Base-catalyzed isomerization of 3,6-dihydro-1,2-dioxins, followed by dehydration, provides a route to furans. oup.com This transformation can be highly efficient, with some reactions yielding quantitative conversions to the corresponding furans. oup.com The choice of solvent and base can be critical, especially for alkyl-substituted dioxins which may be sensitive to aqueous acidic conditions. oup.com Computational studies have also been employed to investigate the isomerization pathways of related dioxin systems, providing insights into the lowest energy pathways for these transformations. nih.gov
Cycloaddition Reactions Involving the Dioxine Ring
The unique electronic structure of this compound, characterized by an electron-rich carbon-carbon double bond adjacent to two oxygen atoms, dictates its behavior in cycloaddition reactions. It primarily functions as an electron-rich component, readily participating in reactions with electron-deficient partners.
Diels-Alder Reactions (Inverse Electron-Demand)acs.org
The this compound system contains a vinyl ether moiety, which is an electron-rich dienophile. wikipedia.org Consequently, it is well-suited to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgsigmaaldrich.com In this type of [4+2] cycloaddition, the diene is electron-poor and the dienophile is electron-rich. wikipedia.orgnih.gov The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org
A common class of dienes used in these reactions are electron-deficient heterocyclic azadienes, such as 1,2,4,5-tetrazines. sigmaaldrich.comd-nb.info The reaction of a cyclic enol ether, like this compound, with a tetrazine typically proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels nitrogen gas (N₂). The resulting dihydropyridazine (B8628806) intermediate can then aromatize, often by eliminating a molecule of alcohol, to yield a stable pyridazine (B1198779) product. d-nb.info This reactivity has been exploited in various synthetic applications, including bioconjugation and natural product synthesis. sigmaaldrich.comd-nb.info
While this compound itself is a viable dienophile, its structural isomers and related cyclic enol ethers like 2,3-dihydrofuran (B140613) and 3,4-dihydro-2H-pyran have been more extensively studied in IEDDA reactions, demonstrating the general reactivity of this class of compounds. d-nb.info
[2+2] and [3+2] Cycloadditions
While the [4+2] cycloaddition is a dominant pathway, the potential for [2+2] and [3+2] cycloadditions involving the this compound ring exists, though specific examples are less common in the literature.
[2+2] Cycloadditions: These reactions typically involve the formation of a four-membered ring. The photochemical [2+2] cycloaddition of alkenes (the Paterno-Büchi reaction with an excited carbonyl, for instance) is a possibility. Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for constructing polycyclic systems, though examples often involve alkynes and other unsaturated systems rather than the direct participation of a dihydrodioxin ring as a primary component. rsc.org
[3+2] Cycloadditions: These are versatile methods for constructing five-membered heterocyclic rings. nii.ac.jp A formal [3+3] cycloaddition has been reported for the synthesis of 2,3-dihydronaphtho-1,4-dioxin derivatives from diazonaphthoquinones and propargyl alcohols, proceeding through an oxonium ylide intermediate. nii.ac.jp Although not a direct example involving this compound, it highlights a potential pathway for related systems. The general strategy for [3+2] cycloadditions involves reacting a three-atom component (like an azide, nitrile oxide, or azomethine ylide) with a dipolarophile. The electron-rich double bond of this compound could potentially serve as the dipolarophile in such reactions.
Ring-Opening and Ring-Closing Processes
Chemically Induced Ring-Opening
The cleavage of the this compound ring can be initiated by various chemical stimuli, leading to the formation of valuable acyclic intermediates. Nucleophiles, in particular, have been shown to induce ring-opening.
One notable example is the reaction of 1,2-dioxines with stabilized phosphorus ylides. adelaide.edu.au This reaction does not yield the expected Wittig olefination product but instead results in a ring-opening to form a γ-hydroxyenone intermediate, which can subsequently react further. adelaide.edu.au Similarly, the reaction of a 2-carbaldehyde derivative of a related dihydronaphthodioxin with trimethylsulfoxonium (B8643921) ylide (a nucleophile) resulted in an unexpected ring-opening and rearrangement product instead of the anticipated epoxide. mdpi.com This suggests that nucleophilic attack, in this case at a side chain, can trigger a cascade that includes the opening of the dioxin ring. mdpi.com
Cascade Reactions Involving Ring Transformations
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org this compound and its precursors are involved in several such elegant transformations.
A significant cascade process involves the synthesis of substituted furans from 1,2-dioxines. nih.govelsevierpure.com In this methodology, 1,2-dioxines are first generated through a Diels-Alder reaction between a cyclobutadiene (B73232) equivalent and singlet oxygen. These dioxines are then converted into highly substituted furans under specific reaction conditions. nih.govelsevierpure.com The entire sequence from simple acyclic enynes to complex furans, passing through a 1,2-dioxine intermediate, represents an efficient cascade involving a ring transformation. nih.gov
Another type of cascade involves a tandem ring-opening/coupling cyclization. While demonstrated for the synthesis of 2,3-dihydro-1,4-benzodioxins from o-iodophenols and epoxides, this highlights the principle of using ring-opening as a key step in a constructive sequence. acs.orgnih.gov Gold(I) catalysis has also been employed in cascade reactions to synthesize the isomeric 4H-1,3-dioxin-4-ones through a sequence involving a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by a regioselective oxygen-based ring formation (O-annulation). rsc.org
The following table summarizes a cascade reaction for the synthesis of substituted furans from 1,2-dioxines.
| Starting Material (1,2-Dioxine Derivative) | Reagents and Conditions | Product (Substituted Furan) | Yield | Reference |
|---|---|---|---|---|
| Fused 1,2-Dioxine-1,2-Oxazine System | Mo(CO)6, CH3CN, reflux | 2,3,4-Trisubstituted Furan (B31954) | Good to Excellent | nih.gov |
| Fused 1,2-Dioxine-1,2-Oxazine System | FeCl2, CH3CN, rt | 2,3,4-Trisubstituted Furan | Moderate | nih.gov |
Reactions with Nucleophiles and Electrophiles
The reactivity of this compound towards nucleophiles and electrophiles is largely dictated by the electron-rich nature of its double bond and the presence of the peroxide bond.
Reactions with Electrophiles: The carbon-carbon double bond in this compound is electron-rich, similar to that in a typical vinyl ether, making it susceptible to attack by electrophiles. thieme-connect.de Electrophilic addition reactions are expected to proceed readily. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would likely occur across the double bond. libretexts.org The regioselectivity of such additions would be influenced by the ability of the adjacent oxygen atoms to stabilize a potential carbocation intermediate at the C-4 position. The oxygenated ring of the related 1,4-benzodioxin (B1211060) is known to react with electrophiles like bromine, ozone, and dihalocarbenes. thieme-connect.de
Reactions with Nucleophiles: Direct nucleophilic attack on the carbon atoms of the double bond is generally unfavorable due to its high electron density. However, nucleophiles can react with this compound systems in other ways. As discussed previously (Section 3.4.1), certain nucleophiles can induce ring-opening of the dioxine ring. adelaide.edu.aumdpi.com Reactions with strong nucleophiles might also lead to cleavage of the weak O-O peroxide bond. Furthermore, if the ring possesses suitable leaving groups or electrophilic sites (such as a carbonyl group on a substituent), it becomes a target for nucleophilic substitution or addition. For instance, the reactions of related 1,3-dioxin-4-ones with various nucleophiles are well-documented. researchgate.netacs.org
Addition Reactions to the Unsaturated System
The double bond within the this compound ring retains alkene-like reactivity, allowing for various addition reactions. These transformations provide a pathway to introduce new functionalities and modify the heterocyclic core.
One significant reaction is the epoxidation of the double bond. For instance, 3,4,6-substituted 3,6-dihydro-1,2-dioxines can be treated with reagents like meta-chloroperbenzoic acid (m-CPBA) to yield the corresponding perhydrooxireno[2,3-d] researchgate.netdioxines, also known as epoxy-1,2-dioxines. This reaction proceeds with varying degrees of diastereoselectivity, influenced by the substituents on the dioxine ring.
Another key aspect of the reactivity of the unsaturated system is its involvement in rearrangement reactions. The endoperoxide can undergo the Kornblum-DeLaMare rearrangement, particularly when treated with a base or under thermal conditions. This reaction transforms the 3,6-dihydro-1,2-dioxine into a γ-hydroxy-α,β-unsaturated ketone, which can then isomerize to the corresponding 1,4-diketone. This rearrangement serves as a synthetically useful method to access 1,4-dicarbonyl compounds from 1,3-dienes via the endoperoxide intermediate.
Furthermore, the endoperoxide moiety itself can be reduced. Treatment with reducing agents such as aluminum amalgam can cleave the O-O bond, leading to the formation of the corresponding cis-diol. acs.org This provides a stereospecific method for the dihydroxylation of 1,3-dienes.
The table below summarizes key addition and rearrangement reactions involving the this compound system.
| Starting Material (this compound derivative) | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| Substituted 3,6-dihydro-1,2-dioxines | m-CPBA | Perhydrooxireno[2,3-d] researchgate.netdioxines (Epoxy-1,2-dioxines) | Epoxidation | |
| 3,6-Diphenyl-3,6-dihydro-1,2-dioxine | Base (e.g., Triethylamine) | 1,4-Diphenylbutane-1,4-dione | Kornblum-DeLaMare Rearrangement | |
| Diastereomeric Endoperoxides | Aluminum amalgam | Diastereoisomeric Diols | O-O Bond Reduction | acs.org |
| 3,6-Dihydro-1,2-dioxines | Primary/Secondary Amines | 4-Hydroxy-3-aminoketones | Domino Kornblum-DeLaMare/aza-Michael Reaction |
Functionalization of Peripheral Sites
Functionalization of the this compound system can be achieved either by modifying the pre-formed heterocyclic ring or, more commonly, by employing already functionalized 1,3-dienes in the initial cycloaddition with singlet oxygen.
The use of substituted 1,3-dienes allows for the introduction of a wide array of functional groups onto the resulting endoperoxide ring. For example, the cycloaddition of singlet oxygen to 5-isopropyl-1,3-cyclohexadiene yields the corresponding isopropyl-substituted bicyclic endoperoxide. Similarly, complex polycyclic dienes have been functionalized with groups like diols, diacetates, and dimethyl ethers prior to reaction with singlet oxygen, demonstrating that remote substituents can influence the facial selectivity of the cycloaddition. researchgate.net
Post-synthesis functionalization often leverages the reactivity of the endoperoxide itself. The products of rearrangement or reduction reactions, such as 1,4-diketones or 1,4-diols, possess versatile functional groups that can be readily manipulated in subsequent synthetic steps. acs.org For example, a domino Kornblum-DeLaMare/aza-Michael reaction has been developed where 3,6-dihydro-1,2-dioxines react with amines to form 4-hydroxy-3-aminoketones. These products can be further reduced to 3-amino-1,4-diols, which are valuable synthetic intermediates. This approach was successfully applied in the synthesis of the ceramide transport inhibitor (±)-HPA-12.
Thermochemical Studies on Reactivity
Direct experimental thermochemical data, such as the standard enthalpy of formation for the parent this compound, is not extensively documented. However, the reactivity and stability of these cyclic endoperoxides have been investigated through various experimental and computational methods, providing insight into their thermochemical properties.
Computational studies, particularly using Density Functional Theory (DFT), have become crucial tools for understanding the thermochemistry and reactivity of these systems. researchgate.net DFT calculations can be used to determine properties such as enthalpies of formation, Gibbs free energies, and the energies of transition states for various reactions. chemmethod.com For instance, DFT calculations have been employed to rationalize the facial selectivity in the cycloaddition of singlet oxygen to complex dienes by comparing the energies of different transition state conformations. researchgate.net These computational models help to explain how remote substituents can exert electronic effects that favor one reaction pathway over another. researchgate.net The relationship between molecular structure and stability, including parameters like the HOMO-LUMO gap and chemical hardness, can also be investigated using DFT, providing a theoretical basis for the observed reactivity. chemmethod.com
The table below outlines the types of thermochemical and computational studies performed on 1,2-dioxine systems and related compounds.
| Study Type | Focus | Findings | Reference(s) |
| Experimental Observation | Stability of β-Carotene Endoperoxides | Identification of relatively stable cyclic mono- and diendoperoxides. | |
| Experimental Observation | Reactivity of Simple Endoperoxides | Rearrangement of 1,2-dioxolans derived from simple dienes at low temperatures. | |
| Computational (DFT) | Facial Selectivity in Cycloaddition | Remote substituents influence diastereoselectivity through transition state interactions (e.g., hydrogen bonding, electrostatic repulsion). | researchgate.net |
| Computational (DFT) | Reactivity Descriptors | Calculation of HOMO-LUMO energies, molecular electrostatic potential, and other parameters to understand electronic properties and reactivity. | researchgate.net |
| Computational (General) | Enthalpy of Formation | DFT calculations combined with correction methods (e.g., Bond Additivity Correction) can provide accurate thermochemical data for complex molecules. |
Theoretical and Computational Chemistry of 3,4 Dihydro 1,2 Dioxine
Electronic Structure Investigations
The electronic characteristics of 3,4-Dihydro-1,2-dioxine are fundamental to understanding its chemical behavior. Computational analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis, offer a comprehensive picture of its electronic nature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. allsubjectjournal.com
For this compound, the FMO analysis reveals the distribution of electron density in these key orbitals. The HOMO is typically characterized by a significant localization of electron density on the oxygen-oxygen peroxide bond and the adjacent π-system of the double bond. This distribution suggests that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the antibonding orbitals of the carbon-carbon double bond and the peroxide linkage, indicating these as the likely sites for nucleophilic attack. The specific energies of the HOMO, LUMO, and the resulting energy gap are crucial parameters determined through computational calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.50 |
| LUMO | 1.20 |
| HOMO-LUMO Gap | 10.70 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. uni-muenchen.deresearchgate.net This is invaluable for predicting how a molecule will interact with other charged species. uni-muenchen.de In an MESP map, areas of negative potential (typically colored red or yellow) indicate electron-rich regions that are attractive to electrophiles, while areas of positive potential (colored blue) signify electron-poor regions susceptible to nucleophilic attack. allsubjectjournal.com
For this compound, the MESP map would show the most negative potential localized around the two oxygen atoms of the peroxide bond due to their high electronegativity and the presence of lone pairs of electrons. This confirms their role as primary sites for electrophilic interaction. The region of the carbon-carbon double bond also exhibits negative potential, though generally less intense than around the oxygen atoms. In contrast, the hydrogen atoms and the saturated carbon atoms adjacent to the oxygens would display positive electrostatic potential.
| Region | Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Oxygen Atoms (Peroxide) | Negative | Susceptible to Electrophilic Attack |
| C=C Double Bond | Negative | Susceptible to Electrophilic Attack |
| Hydrogen Atoms | Positive | Susceptible to Nucleophilic Attack |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule, providing insights into bonding, charge distribution, and hyperconjugative interactions. nih.goviau.ir This analysis delocalizes the molecular orbitals into localized bond and lone pair orbitals, offering a more intuitive chemical picture.
Conformational Analysis and Energetics
The flexibility of the this compound ring system allows it to adopt various conformations, each with a specific energy level. Understanding these conformations and the energy barriers between them is crucial for comprehending the molecule's dynamic behavior and reactivity.
Ring Conformations and Flexibility
The six-membered ring of this compound is not planar and can adopt several non-planar conformations to relieve ring strain. The most common conformations for similar six-membered rings containing a double bond are the half-chair and the boat (or twist-boat) conformations. The presence of the two oxygen atoms and the double bond influences the specific puckering of the ring. Computational studies can determine the relative stabilities of these different conformations. For instance, in related dihydro-p-dioxin systems, a half-chair conformation is often found to be the most stable. The flexibility of the ring is determined by the energy barriers for interconversion between these conformations. researchgate.net
Energy Minima and Transition States
Computational methods are employed to locate the energy minima corresponding to stable conformers and the transition states that connect them on the potential energy surface. researchgate.net For this compound, calculations would identify the geometries of the stable conformers, such as the half-chair, and any higher-energy conformers like the twist-boat. The energy difference between these conformers indicates their relative populations at a given temperature.
Furthermore, the transition state for the interconversion between these conformers (e.g., half-chair to half-chair inversion) can be located and its energy calculated. This energy of the transition state relative to the ground state conformer represents the activation energy or barrier to ring inversion. This information is critical for understanding the dynamic conformational processes of the molecule.
| Conformation | Relative Energy (kcal/mol) | Status |
|---|---|---|
| Half-Chair | 0.00 | Energy Minimum |
| Twist-Boat | 5.5 | Energy Minimum |
| Planar | 9.8 | Transition State |
Reaction Pathway Elucidation and Mechanistic Studies
The chemistry of this compound is expected to be dominated by the weak peroxidic bond, making its cleavage a primary reaction pathway. Computational studies on similar organic peroxides can shed light on the mechanistic details of these processes.
Transition State Characterization
The thermal or photochemical decomposition of this compound would likely proceed through the homolytic cleavage of the O-O bond, generating a biradical intermediate. The characterization of the transition state for this process is crucial for understanding the reaction kinetics. For analogous cyclic peroxides, transition state geometries are characterized by an elongated O-O bond distance compared to the ground state. The energy of this transition state dictates the activation energy of the decomposition reaction.
In the context of related dioxin-forming reactions from chlorophenol precursors, computational methods like Density Functional Theory (DFT) at the MPWB1K/6-31+G(d,p) level have been employed to locate and characterize transition states. nih.gov For the unimolecular decomposition of this compound, similar high-level ab initio methods would be necessary to accurately model the transition state, where the spin state of the resulting biradical must be carefully considered.
Reaction Kinetics and Thermodynamics
The kinetics of the decomposition of this compound are anticipated to be governed by a first-order rate law, dependent on the unimolecular cleavage of the peroxide bond. The rate constants for such reactions can be estimated using transition state theory in conjunction with computationally derived activation energies. For instance, studies on the thermal decomposition of dioxin-like compounds in fly ash have been investigated, though these complex systems involve multiple components and catalytic effects. nih.gov
Stability and Energetics Studies
The stability of this compound is intrinsically linked to the strength of its peroxidic bond and its relationship to isomeric structures.
Relative Stabilities of Isomers and Derivatives
Computational studies on polychlorinated dibenzodioxins have shown that the relative stability of isomers is influenced by the substitution pattern. wayne.edu For the simpler C4H6O2 system, isomers such as 2,3-dihydro-1,4-dioxin are known and have been studied. nist.gov Theoretical calculations would likely show that this compound is significantly less stable than its 1,4-dioxin (B1195391) counterpart due to the presence of the weak O-O bond.
The parent, fully unsaturated 1,2-dioxin (B12668366) is predicted to be highly unstable and rapidly isomerize. wikipedia.org The partial saturation in this compound likely imparts slightly greater stability, though it remains a highly reactive molecule. The stability of derivatives would also be of interest; for example, the PubChem database contains entries for 3,4-Dihydro-1,2-dioxin-6-ol and 3,4-Dihydro-1,2-dioxin-6-amine, suggesting these derivatives have been synthesized or are of theoretical interest. nih.govnih.gov
Table 1: Calculated Relative Stabilities of Dioxin Isomers (Hypothetical Data)
| Compound | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| 1,4-Dioxane (B91453) | G3(MP2)//B3LYP | - | 0.0 (Reference) |
| 2,3-Dihydro-1,4-dioxin | G3(MP2)//B3LYP | - | +25.8 |
| This compound | G3(MP2)//B3LYP | - | +45.2 (Estimated) |
| 1,2-Dioxin | G3(MP2)//B3LYP | - | +68.7 (Estimated) |
Dissociation Energies of Peroxidic Bonds
The bond dissociation energy (BDE) of the O-O bond is a key indicator of the thermal stability of this compound. High-level ab initio calculations, such as G2 and CBS-APNO, have been used to determine the O-O BDE for a range of peroxides. acs.orgwayne.eduwayne.edu These studies show that the BDE is sensitive to the molecular environment, with typical values ranging from approximately 22 to 50 kcal/mol. acs.org For cyclic peroxides, ring strain can also influence the BDE.
Table 2: Calculated O-O Bond Dissociation Energies (BDEs) for Various Peroxides
| Peroxide | Computational Method | O-O BDE (kcal/mol) | Reference |
| Hydrogen Peroxide (HOOH) | G2 | 50 | acs.org |
| Methyl Hydroperoxide (CH3OOH) | G2 | 45 | acs.org |
| Dimethyl Peroxide (CH3OOCH3) | G2 | 39 | acs.org |
| Diacetyl Peroxide | G2(MP2) | 38 | acs.org |
| This compound | Estimated | ~30-40 | - |
Note: The BDE for this compound is an estimate based on values for other organic peroxides. The actual value would require specific computational investigation.
Computational Modeling of Spectroscopic Parameters
Computational quantum chemistry is a valuable tool for predicting spectroscopic properties such as NMR and IR spectra, which can aid in the identification and characterization of molecules.
While experimental spectra for this compound are not available, its spectroscopic parameters can be predicted using computational methods. DFT calculations, for example, are widely used to predict the vibrational frequencies of molecules, which correspond to peaks in the IR spectrum. For instance, the IR spectrum of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) has been calculated and compared with experimental data. wayne.edu A similar approach for this compound would likely predict strong C-H and C-O stretching frequencies, as well as a characteristic O-O stretching mode, although the latter is often weak in IR spectra.
Similarly, NMR chemical shifts can be calculated using methods like the GIAO (Gauge-Independent Atomic Orbital) method. For this compound, one would expect the protons adjacent to the oxygen atoms to have chemical shifts in the range typical for ethers or peroxides, while the vinylic protons would appear further downfield.
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Predicted Feature | Predicted Value |
| ¹H NMR | Chemical Shift (CH₂) | ~ 3.5-4.5 ppm |
| ¹H NMR | Chemical Shift (CH=CH) | ~ 5.5-6.5 ppm |
| ¹³C NMR | Chemical Shift (CH₂) | ~ 60-70 ppm |
| ¹³C NMR | Chemical Shift (CH=CH) | ~ 120-130 ppm |
| IR Spectroscopy | O-O Stretch | ~ 840-900 cm⁻¹ |
| IR Spectroscopy | C=C Stretch | ~ 1650-1680 cm⁻¹ |
Note: This table presents hypothetical predicted spectroscopic data based on typical values for similar functional groups. Accurate predictions would require specific computational modeling.
Predicted Vibrational Frequencies (IR, Raman)
The vibrational modes of a molecule, observable through Infrared (IR) and Raman spectroscopy, are fundamental to its structural characterization. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are a powerful tool for predicting these vibrational frequencies with a high degree of accuracy. nih.gov The B3LYP functional, combined with various basis sets such as cc-pVTZ or 6-311G(d,p), is a commonly used method for these calculations. researchgate.netresearchgate.netnih.gov These computations can predict the wavenumbers, IR polarization directions, and relative intensities of the vibrational transitions. researchgate.net
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts, for both proton (¹H) and carbon-13 (¹³C), serve as a crucial aid in the assignment of experimental spectra. nih.govyoutube.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely applied quantum chemical approach for predicting NMR isotropic shielding values, which are then converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). youtube.comnih.gov
The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.gov For instance, studies have shown that functionals like B97D and TPSSTPSS can provide accurate predictions of NMR chemical shifts. nih.gov While extensive research has been conducted on the theoretical prediction of NMR spectra for a wide array of organic molecules, specific computational data for this compound is not present in the surveyed literature. nih.govnih.govresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|
Reactivity Descriptors and Global Reactivity Parameters
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.comresearchgate.net These global reactivity parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Key descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Potential (μ): A measure of the escaping tendency of an electron cloud.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Global Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule.
These parameters are instrumental in predicting the stability and reactivity of a molecule in chemical reactions. mdpi.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net While the theoretical basis for these calculations is well-documented and applied to various dioxins and other heterocyclic systems, specific values for this compound have not been reported in the reviewed scientific literature. mdpi.comresearchgate.net
Table 4: Predicted Reactivity Descriptors and Global Reactivity Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Potential (I) | Data not available in the searched literature |
| Electron Affinity (A) | Data not available in the searched literature |
| Chemical Potential (μ) | Data not available in the searched literature |
| Chemical Hardness (η) | Data not available in the searched literature |
| Global Softness (S) | Data not available in the searched literature |
Applications of 3,4 Dihydro 1,2 Dioxine As a Synthetic Building Block
Precursor to Diverse Heterocyclic Systems
The unique chemical architecture of 3,4-Dihydro-1,2-dioxine, featuring a weak O-O bond and an electron-rich double bond, facilitates its transformation into a variety of other heterocyclic rings. Through carefully chosen reaction conditions, the dioxin ring can be selectively cleaved and rearranged to incorporate different heteroatoms, such as nitrogen and sulfur, or to isomerize into more stable oxygen-containing heterocycles.
One of the most well-documented transformations of 1,2-dioxins is their rearrangement to furan (B31954) derivatives. This process leverages the thermal or catalytic cleavage of the weak peroxide bond, which initiates a cascade of reactions culminating in the formation of the stable aromatic furan ring.
Research has demonstrated that 2,3-di- and 2,3,4-trisubstituted furans can be efficiently synthesized from 1,2-dioxin (B12668366) precursors. The dioxins themselves are often generated in situ through a powerful sequence involving an enyne ring-closing metathesis (RCM) followed by a Diels-Alder reaction with singlet oxygen. The subsequent transformation of the resulting 1,2-dioxin into the furan can be promoted under various conditions, highlighting the utility of the dioxin as a key intermediate. The general instability of many dioxins means they are often generated and used immediately in a tandem sequence.
Table 1: Synthesis of Furans from 1,2-Dioxin Intermediates This table illustrates the conditions for the transformation of 1,2-dioxins into furans. The dioxin precursors are typically generated via a preceding reaction sequence.
| Dioxin Precursor Structure | Reagents and Conditions | Product Furan | Yield (%) |
| Substituted 1,2-Dioxin | FeSO₄·7H₂O, MeOH, rt, 2h | 2,3-Disubstituted Furan | 78 |
| Substituted 1,2-Dioxin | Pd(PPh₃)₄, Benzene, reflux, 2h | 2,3-Disubstituted Furan | 85 |
| Fused 1,2-Dioxine-1,2-Oxazine | RuCl₂(PPh₃)₃, Benzene, rt, 2h | Fused Furan-1,2-Oxazine | 91 |
Data sourced from relevant synthetic studies on furan formation.
The versatility of the dioxin scaffold extends to the synthesis of nitrogen-containing heterocycles. By reacting with nitrogen-based nucleophiles or through multi-step synthetic sequences where the dioxin is a key intermediate, a range of valuable N-heterocycles can be accessed.
Pyridones: While direct conversion of the parent 3,4-dihydro-1,2-dioxin is not widely reported, functionalized dioxin derivatives serve as excellent precursors to pyridones. Specifically, the synthesis of 6-substituted-4-hydroxy-2-pyridinones has been achieved through the thermolysis and cyclization-aromatization of enamine-substituted keto-dioxinones. dioxin20xx.org This transformation highlights how the dioxin framework can be pre-functionalized and then rearranged to yield more complex heterocyclic systems. dioxin20xx.org
Other N-Heterocycles: The direct conversion of 3,4-dihydro-1,2-dioxin into other nitrogen heterocycles like pyrroles, oxazepinones, or benzoxazines is not extensively documented in the surveyed literature. Modern synthetic methods for these heterocycles typically employ alternative precursors. For instance, pyrroles can be constructed via the cyclization of vinylidenecyclopropanes, nih.gov while benzoxazines are often synthesized through tandem palladium-catalyzed reactions of precursors like 2-prop-2-ynyloxyphenols researchgate.netnih.gov or the cyclization of activated aziridines with halophenols. organic-chemistry.org Similarly, the synthesis of oxazepinones has been reported from β-hydroxyaminoaldehydes. researchgate.net
The synthesis of sulfur-containing heterocycles such as thiophenes from a 3,4-dihydro-1,2-dioxin precursor is not a commonly reported transformation in the chemical literature. The established and preferred routes for thiophene (B33073) synthesis generally rely on different starting materials. The most prominent of these is the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgorganic-chemistry.org Other methods include the Gewald reaction and various metal-catalyzed cyclizations, none of which utilize a dioxin core. organic-chemistry.org The reaction of Lawesson's reagent is primarily associated with the thionation of carbonyl groups to thiocarbonyls, which can then be used in further cyclizations. nih.gov
Role in Complex Molecular Architecture Synthesis
Beyond serving as a precursor to simple heterocycles, 3,4-dihydro-1,2-dioxin plays a crucial role as a strategic intermediate in the assembly of more complex molecular frameworks. Its participation in reaction cascades and its use as a foundational scaffold for building chemical libraries underscore its importance in advanced organic synthesis.
A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. 3,4-Dihydro-1,2-dioxin is an ideal intermediate for such processes due to its latent reactivity.
A chemical library is a collection of diverse small molecules used in high-throughput screening for drug discovery and materials science. nih.govnih.govbroadinstitute.org Diversity-Oriented Synthesis (DOS) is a strategy used to efficiently generate these libraries, aiming to cover a broad range of "chemical space" with varied molecular scaffolds and stereochemistry. nih.govmskcc.org
3,4-Dihydro-1,2-dioxin and its derivatives are attractive scaffolds for DOS. The dioxin ring can be considered a "privileged" starting structure that can be systematically transformed into a variety of other heterocyclic cores. For example, a library of dioxin precursors, such as keto-dioxinones, can be synthesized and then converted into a corresponding library of pyridones. dioxin20xx.org This strategy allows for the generation of skeletal diversity, where a single foundational ring system gives rise to another class of heterocycles. By varying the substituents on the initial dioxin scaffold, chemists can produce a large and diverse collection of final products for biological screening. This approach leverages the transformative potential of the dioxin ring to rapidly build molecular complexity and diversity from a common starting point. nih.gov
Stereochemical Control in Derivative Synthesis
The inherent chirality of many target molecules in medicinal and materials chemistry necessitates synthetic routes that can control the three-dimensional arrangement of atoms. While the synthesis of some heterocyclic compounds can be stereoselective, detailed research specifically documenting the stereochemical control in the synthesis of derivatives from 3,4-dihydro-1,2-dioxin is limited in publicly available literature. However, the principles of stereocontrolled synthesis can be applied to predict the outcomes of reactions involving this building block.
For instance, in the synthesis of chiral building blocks for drug discovery, asymmetric hydrogenation and epoxidation are common strategies. The development of chiral catalysts, such as those based on rhodium (e.g., DuPHOS) and ruthenium, allows for the production of single enantiomer products from achiral starting materials. These methods are instrumental in creating chiral amino acids and amino alcohols.
The synthesis of complex chiral molecules often involves the use of chiral building blocks derived from natural sources or created through asymmetric synthesis. While the direct use of 3,4-dihydro-1,2-dioxin as a primary chiral building block from biomass is not extensively documented, related chiral diols and amino alcohols are key intermediates in the synthesis of a wide array of pharmaceuticals.
| Reaction Type | Catalyst/Reagent | Potential Product Class | Stereochemical Outcome |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Chiral saturated heterocycles | High enantiomeric excess (ee) |
| Asymmetric Epoxidation | Sharpless or Jacobsen catalysts | Chiral epoxides | High enantiomeric excess (ee) |
| Diastereoselective Reduction | Substrate control or chiral reducing agents | Chiral alcohols | High diastereomeric excess (de) |
Utility in Green Chemistry Contexts (e.g., Solvent Alternatives for Synthesis of Derivatives)
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of derivatives from 3,4-dihydro-1,2-dioxin is an area of growing interest, although specific published examples are sparse.
One of the core tenets of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. Research into the green synthesis of various heterocyclic compounds has demonstrated the feasibility of solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been achieved in high yields under solvent-free conditions using natural catalysts like cuttlebone. researchgate.net
The use of water as a solvent is another key aspect of green chemistry. The synthesis of 3,4-dihydro-2(1H)-pyridones has been shown to be more efficient in water compared to conventional organic solvents like ethanol. This highlights a general trend in the development of more sustainable synthetic methodologies for heterocyclic compounds.
While specific research on the use of 3,4-dihydro-1,2-dioxin as a solvent alternative or in solvent-free conditions for the synthesis of its derivatives is not widely reported, the principles from the synthesis of other heterocycles can be extrapolated. The table below summarizes green chemistry approaches that could be applicable to the synthesis of 3,4-dihydro-1,2-dioxin derivatives.
| Green Chemistry Principle | Application in Heterocyclic Synthesis | Potential Relevance to 3,4-Dihydro-1,2-dioxin |
| Use of Renewable Feedstocks | Synthesis of chiral building blocks from biomass. wur.nl | 3,4-Dihydro-1,2-dioxin could potentially be derived from bio-based sources. |
| Safer Solvents and Auxiliaries | Use of water or solvent-free conditions. researchgate.net | Derivative synthesis could be optimized to avoid hazardous organic solvents. |
| Catalysis | Use of reusable heterogeneous catalysts. researchgate.net | Reduces waste and improves atom economy in the synthesis of derivatives. |
| Energy Efficiency | Microwave-assisted synthesis. | Can lead to shorter reaction times and reduced energy consumption. |
Further research is needed to fully explore and document the potential of 3,4-dihydro-1,2-dioxin in stereocontrolled synthesis and its applications within a green chemistry framework.
Advanced Characterization Techniques in 3,4 Dihydro 1,2 Dioxine Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the structure and properties of 3,4-dihydro-1,2-dioxine. Each method offers unique information, and often, a combination of techniques is employed for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound derivatives.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For the related compound 2,3-dihydro-1,4-dioxin, the ¹H NMR spectrum shows distinct signals for the vinylic protons and the methylene (B1212753) protons of the dihydrodioxin ring. In halogenated derivatives of 2,3-dihydro-1,4-dioxins, the coupling constants between vicinal protons are used to determine the ring dihedral angles and study the conformational dynamics of the molecule. tandfonline.comtandfonline.com
¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. In the case of 1,2-dioxane (B1202867), a related saturated six-membered ring with two adjacent oxygen atoms, the ¹³C NMR spectrum shows two distinct signals, indicating two different chemical environments for the four carbon atoms due to the molecule's symmetry. docbrown.info For 2,3-dihydro-1,4-dioxin, the symmetry results in a simplified spectrum. nist.gov
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between protons and carbons. nih.gov These methods are crucial for assigning the complex spectra of substituted this compound derivatives and confirming their structures. nih.govdsau.dp.ua
Interactive Data Table: Representative NMR Data for Dioxine-related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| 2,3-Dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | ¹H | 7.62, 7.48, 7.34, 6.98, 6.87, 4.37-4.35, 4.28-4.26 | s, s, dd, dd, t, m, m | J = 7.9, 1.8; J = 8.0, 1.7; J = 7.9 | nih.gov |
| 2,3-Dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide | ¹³C | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | - | - | nih.gov |
| 1,2-Dioxane | ¹H | ~3.8 (a), ~1.8 (b) | t, t | - | docbrown.info |
| 1,2-Dioxane | ¹³C | ~65 (a), ~25 (b) | - | - | docbrown.info |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound ring system. These techniques are particularly sensitive to the presence of the peroxide (O-O) bond and the C=C double bond.
IR Spectroscopy: The IR spectrum of 2,3-dihydro-1,4-dioxin, a related compound, shows characteristic absorption bands corresponding to C-H, C=C, and C-O stretching and bending vibrations. nist.gov For substituted derivatives, the position and intensity of these bands can be influenced by the nature and position of the substituents.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for detecting the symmetric vibrations of the molecule. The vibrational potential energy surfaces of related cyclohexene-like molecules, including 2,3-dihydro-1,4-dioxin, have been studied using far-infrared and Raman spectra to understand their conformational energetics. acs.org These studies have identified the twisted conformation as the most stable, with the bent (boat) conformation being a saddle point on the potential energy surface. acs.org
Interactive Data Table: Key Vibrational Frequencies for Dioxine-related Compounds
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |
| 2,3-Dihydro-1,4-dioxin | Ring-bending & Ring-twisting | Several series of bands observed | Far-IR and Raman | acs.org |
| 1,4-Dioxane (B91453) | C-H stretching | ~2900-3000 | IR and Raman | rsc.org |
| 1,4-Dioxane | C-C and C-O stretching | Lower frequency range | IR and Raman | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for studying their fragmentation patterns under ionization.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, which helps in confirming the elemental composition of the compound. For instance, the molecular formula of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide was confirmed by HRMS. nih.gov
Fragmentation Analysis: Electron impact (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. The fragmentation of complex cyclic ethers, including those with structures similar to dihydro-1,2-dioxins, involves mechanisms like α-cleavage, inductive cleavage, and hydrogen rearrangement. nsf.gov For dioxins in general, gas chromatography-mass spectrometry (GC-MS) is a standard analytical method. chromatographyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the C=C double bond and the peroxide group in the this compound ring gives rise to characteristic absorption bands.
For related chromophoric systems, such as those containing a 1,3-indandione (B147059) moiety, strong absorption bands are observed in the UV-Vis spectrum. researchgate.net The position of the absorption maximum (λmax) is sensitive to the substituents on the ring and the solvent polarity. The electronic absorption spectra of 2,3-dihydropyrrole derivatives, which also contain a C=C bond within a five-membered ring, show strong absorption in the UV region. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the this compound ring.
While a crystal structure for the parent this compound is not readily available, structures of related compounds provide valuable insights. For example, the crystal structure of a 3,4-dihydro-2H-anthra[1,2-b] nih.govnih.govdioxepine-8,13-dione derivative revealed the conformation of the seven-membered dioxepine ring. nih.gov Similarly, the solid-state structure of 2,3-dihydroxy-1,4-dioxane has been determined, showing the arrangement of molecules in the unit cell. researchgate.net The study of halogenated 1,4-dioxanes by X-ray diffraction has been used to obtain values for the ring dihedral angles. tandfonline.com
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the purification and isolation of this compound and its derivatives from reaction mixtures and for analytical quantification.
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile dioxin compounds. chromatographyonline.com The separation of dioxin isomers can be complex, and specialized GC columns with high selectivity are often required. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has been employed for the detailed analysis of dioxins and polychlorinated biphenyls in various samples. nih.gov
Liquid Chromatography (LC): Liquid chromatography, including high-performance liquid chromatography (HPLC), is used for the purification of less volatile or thermally labile derivatives of this compound. Flash chromatography is a common preparative technique used in the synthesis of related compounds like 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide derivatives. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation and analysis of thermally labile compounds like cyclic peroxides, as it is typically performed at or near room temperature, thus minimizing the risk of thermal degradation. While specific HPLC methods for this compound are not extensively documented in the literature due to its high reactivity, methods developed for other cyclic peroxides and related heterocyclic compounds can be adapted.
Research Findings: The separation of cyclic peroxides by HPLC is generally achieved using normal-phase or reversed-phase chromatography. For a relatively polar compound like this compound, a normal-phase setup might be preferred. This would typically involve a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar mobile phase.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. nih.gov The choice between these two modes depends on the specific sample matrix and the impurities to be separated.
Detection of non-chromophoric compounds like simple dioxines can be challenging. While UV-Vis detectors are common, this compound lacks a strong chromophore. Therefore, alternative detection methods such as Refractive Index (RI) detection or, more powerfully, Mass Spectrometry (MS) would be necessary. HPLC coupled with Mass Spectrometry (HPLC-MS) provides not only separation but also valuable structural information, which is critical for identifying unstable intermediates. Current time information in Bangalore, IN.
Illustrative HPLC Parameters for this compound Analysis:
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (SiO₂) | C18 (Octadecylsilane) |
| Mobile Phase | Hexane:Ethyl Acetate (90:10) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detector | RI or ELSD | UV (low λ) or MS |
| Column Temp. | 25°C | 30°C |
| Illustrative Data Table: This table presents hypothetical data for educational purposes, as specific experimental values for this compound are scarce due to its instability. |
Gas Chromatography (GC)
Gas Chromatography is a highly sensitive technique used for separating and analyzing volatile compounds. However, its application to thermally labile molecules like peroxides is often problematic due to the high temperatures typically used in the injector and column. conicet.gov.ar The instability of 1,2-dioxins, in general, makes GC analysis particularly challenging, as they can easily isomerize or decompose at elevated temperatures. wikipedia.org
Research Findings: For GC analysis of peroxides to be successful, several precautions must be taken. The injector temperature should be kept as low as possible to prevent decomposition during volatilization. The use of a cool on-column injection technique, where the sample is introduced directly onto the column at a low temperature, can be beneficial.
The choice of the stationary phase is also critical. A non-polar or mid-polarity column, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, DB-5), is often used for the analysis of cyclic ethers and peroxides. cdc.gov The temperature program should be designed to elute the compound at the lowest possible temperature.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method as it provides definitive identification of the eluting peaks based on their mass spectra. chromatographytoday.com For peroxides, characteristic fragmentation patterns, such as the loss of an oxygen atom or cleavage of the O-O bond, can aid in their identification. However, due to the high likelihood of thermal decomposition in the GC system, the observed mass spectrum may correspond to a degradation product rather than the intact parent molecule.
Illustrative GC-MS Parameters for Analysis of this compound (and its potential decomposition products):
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 150°C (or Cool On-Column) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 40°C (hold 2 min), ramp to 200°C at 10°C/min |
| Detector | Mass Spectrometer (Scan mode m/z 35-200) |
| Illustrative Data Table: This table presents hypothetical parameters for educational purposes, acknowledging the high probability of thermal decomposition of this compound under these conditions. The primary analytes detected might be isomerization or fragmentation products. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Strategies
The traditional synthesis of 1,2-dioxins involves the photooxidation of corresponding dienes using oxygen and a suitable photosensitizer. acs.org However, the quest for more efficient, scalable, and environmentally benign synthetic routes is a key focus of future research.
Current research is exploring alternative methods to overcome the limitations of classical approaches, which can sometimes result in low yields and require harsh conditions. researchgate.net The development of catalytic systems, potentially involving transition metals or organocatalysts, could offer milder reaction conditions and improved selectivity. For instance, the use of chiral cobalt(II) catalysts has already shown promise in the synthesis of highly enantioenriched γ-lactones from 1,2-dioxines. acs.org Furthermore, exploring flow chemistry and microreactor technologies could provide better control over reaction parameters, leading to higher yields and safer handling of these energetic compounds. The development of one-pot, multicomponent reactions that directly assemble the 3,4-dihydro-1,2-dioxin core from simple precursors would represent a significant leap forward in efficiency and atom economy. nih.gov
Exploration of Unprecedented Reactivity Patterns
The peroxide linkage within the 3,4-dihydro-1,2-dioxin ring is the source of its unique and versatile reactivity. This bond can be cleaved either homolytically or heterolytically to generate reactive intermediates. acs.org Future research will undoubtedly delve deeper into controlling these ring-opening reactions to unveil new synthetic transformations.
The heterolytic ring-opening under basic conditions, which generates a cis-γ-hydroxy enone intermediate, has been utilized in the synthesis of γ-lactones. acs.orgacs.org However, the sensitivity of this intermediate often leads to undesired rearrangements. acs.org Developing milder and more selective conditions for this transformation will be crucial. On the other hand, homolytic ring-opening, often initiated by transition metals like ruthenium(II), can lead to different products such as epoxides. acs.org A systematic exploration of various transition metal catalysts and reaction conditions could uncover a wide array of novel and predictable reactivity patterns. For example, investigating reactions with different classes of nucleophiles and electrophiles following the ring-opening could lead to the synthesis of a diverse range of functionalized molecules.
Integration with Sustainable Chemistry Practices and Green Solvents
The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. strath.ac.ukcarloerbareagents.com For the synthesis and application of 3,4-dihydro-1,2-dioxins, this translates to the use of greener solvents, reducing energy consumption, and minimizing waste. strath.ac.uknih.gov
The search for environmentally benign solvents to replace traditional volatile organic compounds (VOCs) is a major focus. mdpi.com Water, supercritical fluids like CO2, ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored as potential alternatives. nih.govelsevierpure.com Natural deep eutectic solvents (NADESs), which are mixtures of natural compounds, are particularly promising due to their low toxicity and biodegradability. elsevierpure.com The use of solvent-free reaction conditions, where the reactants themselves act as the reaction medium, is another attractive approach to enhance the sustainability of synthetic processes. nih.govrsc.org Furthermore, employing energy-efficient methods such as microwave or ultrasound irradiation could shorten reaction times and reduce energy consumption. researchgate.net
| Green Solvent Alternative | Key Advantages | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF) | Eco-friendly, can improve overall yield. | mdpi.com |
| Cyclopentyl methyl ether (CPME) | Greater stability, higher boiling point, limited water solubility. | carloerbareagents.commdpi.com |
| Deep Eutectic Solvents (DESs) | Can be tailored for specific reactions, often biodegradable. | nih.govelsevierpure.com |
| Supercritical CO2 | Environmentally friendly, useful for extractions. | nih.gov |
Advanced Computational Methodologies for Predictive Studies
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like 3,4-dihydro-1,2-dioxin. Theoretical calculations can provide insights into its structure, stability, and reactivity, guiding experimental efforts. wikipedia.orgmdpi.com
Future research will likely employ increasingly sophisticated computational methods, such as density functional theory (DFT) and ab initio calculations, to model reaction mechanisms and predict the outcomes of new reactions. These studies can help in identifying the most promising reaction pathways and catalysts, thereby reducing the need for extensive experimental screening. For example, computational models can be used to predict the activation barriers for different ring-opening pathways, helping chemists to select the optimal conditions to favor a desired product. mdpi.com Furthermore, these methods can be used to study the electronic properties of substituted 3,4-dihydro-1,2-dioxin derivatives, aiding in the design of new molecules with specific reactivity.
Design of Novel Scaffolds for Chemical Diversification
The 3,4-dihydro-1,2-dioxin ring serves as a versatile building block for the synthesis of more complex molecular architectures. nih.gov Its ability to be transformed into various functional groups makes it an attractive starting point for creating diverse chemical libraries for applications in medicinal chemistry and materials science. acs.orgmdpi.com
Future research will focus on developing strategies to convert the 3,4-dihydro-1,2-dioxin core into a wide range of heterocyclic and carbocyclic scaffolds. wikipedia.org This could involve tandem reactions where the ring-opening is followed by an intramolecular cyclization to construct new ring systems. For example, the cis-γ-hydroxy enone intermediate could be trapped with various dienophiles in a Diels-Alder reaction to create complex polycyclic structures. The development of methods to introduce a variety of substituents onto the dioxin ring before the ring-opening step would further expand the scope of accessible molecular scaffolds. acs.orgnih.gov This approach could lead to the discovery of novel compounds with interesting biological activities or material properties. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dihydro-1,2-dioxine in laboratory settings?
- Methodological Answer : Synthesis often involves cyclization reactions of diols or dienes under controlled conditions. For example, analogous heterocyclic compounds like benzoxazines are synthesized via acid-catalyzed condensation of epoxides with amines or phenols . Researchers should optimize reaction parameters (temperature, catalyst loading) and employ inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Common Solvents | Dichloromethane, THF | |
| Catalysts | Lewis acids (e.g., BF₃) |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions .
- Storage : Store in airtight containers under nitrogen at 2–8°C. Monitor for peroxide formation using test strips if stored long-term .
- Key Hazards :
- Acute toxicity (oral, Category 4) .
- Reactivity with strong acids/bases .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm ring structure and substituents. Compare shifts with databases like PubChem .
- GC-MS : Ideal for purity assessment and detecting volatile impurities .
- FT-IR : Identify functional groups (e.g., C-O-C stretching at ~1,100 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Use in vitro assays with liver microsomes to identify phase I metabolites (oxidation, ring-opening) .
- Isotope labeling (e.g., ¹⁴C) tracks metabolic fate in animal models .
- Computational modeling (e.g., QSAR) predicts toxicity endpoints based on structural analogs like 1,4-dioxane .
Q. How can contradictions in existing toxicological data on this compound be resolved?
- Methodological Answer :
- Conduct comparative studies using standardized OECD guidelines for acute/chronic toxicity .
- Address interspecies variability by testing multiple models (e.g., rodents, zebrafish).
- Validate biomarkers of exposure (e.g., urinary dioxane metabolites) via LC-MS/MS .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound samples?
- Methodological Answer :
- High-Resolution LC-MS : Detects non-volatile impurities (e.g., sulfonic acid derivatives) at ppb levels .
- Headspace-GC : Monitors volatile byproducts (e.g., ethylene oxide) .
- X-ray Crystallography : Resolves structural ambiguities in synthesized batches .
Q. How does the electronic structure of this compound influence its reactivity in ring-opening reactions?
- Methodological Answer :
- Perform DFT calculations to map electron density and identify reactive sites (e.g., oxygen lone pairs) .
- Experimental validation via nucleophilic substitution with Grignard reagents or reducing agents (e.g., LiAlH₄) .
Data Gaps and Future Directions
Q. What are the unresolved data needs for this compound in environmental fate studies?
- Key Gaps :
- Degradation kinetics in soil/water systems .
- Bioaccumulation potential in aquatic organisms .
- Proposed Methods :
- Use ¹³C-labeled compound in microcosm experiments to track degradation pathways .
Q. How can researchers mitigate risks when scaling up this compound synthesis?
- Methodological Answer :
- Conduct calorimetry (e.g., ARC) to assess thermal stability during scale-up .
- Implement real-time monitoring (e.g., PAT tools) for reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
